Cas no 896676-13-4 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide)

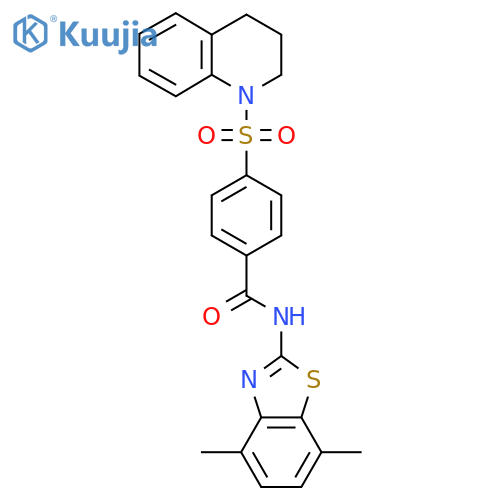

896676-13-4 structure

商品名:N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

- 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide

- AKOS024586207

- F0600-1335

- 896676-13-4

- 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

-

- インチ: 1S/C25H23N3O3S2/c1-16-9-10-17(2)23-22(16)26-25(32-23)27-24(29)19-11-13-20(14-12-19)33(30,31)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,5,7,15H2,1-2H3,(H,26,27,29)

- InChIKey: KEEBCZDEZZJDRG-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C(NC2=NC3C(C)=CC=C(C)C=3S2)=O)=CC=1)(N1C2C=CC=CC=2CCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 477.11808395g/mol

- どういたいしつりょう: 477.11808395g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 4

- 複雑さ: 808

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 116Ų

- 疎水性パラメータ計算基準値(XlogP): 5.4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0600-1335-20mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-10μmol |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-75mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-2μmol |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-3mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-10mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-15mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-30mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-1mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0600-1335-25mg |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide |

896676-13-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide 関連文献

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

896676-13-4 (N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide) 関連製品

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬